![molecular formula C5H10ClN3OS B15304207 1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]methanamine hydrochloride](/img/structure/B15304207.png)
1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]methanamine hydrochloride is a chemical compound with a molecular formula of C5H10ClN3OS. It is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms.
Méthodes De Préparation
The synthesis of 1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]methanamine hydrochloride involves several steps. One common synthetic route includes the reaction of 3-(methoxymethyl)-1,2,4-thiadiazole with methanamine in the presence of hydrochloric acid. The reaction conditions typically involve heating the reactants under reflux to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Applications De Recherche Scientifique
1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other thiadiazole derivatives, which are of interest for their diverse chemical properties.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with sulfur and nitrogen-containing functional groups .
Comparaison Avec Des Composés Similaires
1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]methanamine hydrochloride can be compared with other thiadiazole derivatives, such as:
1-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride: This compound has a similar structure but differs in the position of the methoxymethyl group, which can lead to different chemical and biological properties.
Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethanamine hydrochloride: Another related compound with a different heterocyclic structure, which may exhibit distinct reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C5H10ClN3OS |
|---|---|
Poids moléculaire |
195.67 g/mol |
Nom IUPAC |
[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C5H9N3OS.ClH/c1-9-3-4-7-5(2-6)10-8-4;/h2-3,6H2,1H3;1H |
Clé InChI |
OZHIPJWIZRYBOT-UHFFFAOYSA-N |
SMILES canonique |
COCC1=NSC(=N1)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


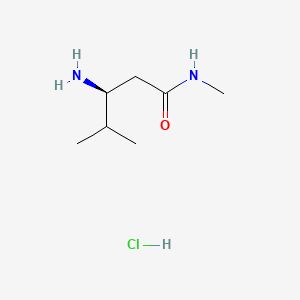

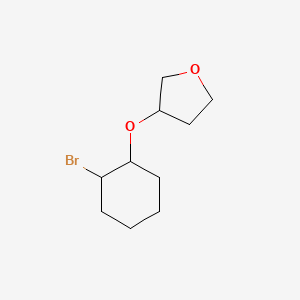
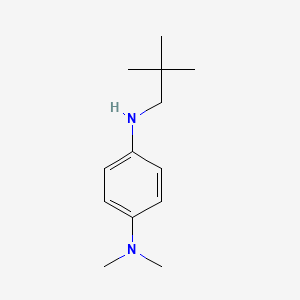
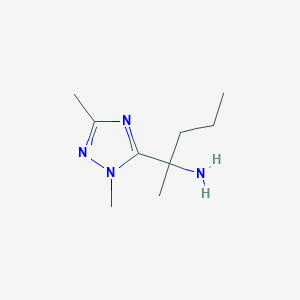
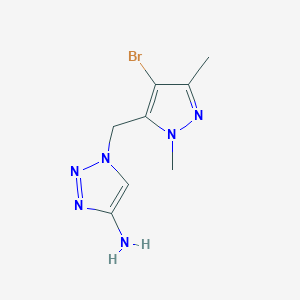
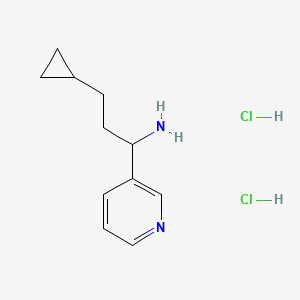
![{2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride](/img/structure/B15304181.png)
![5-{[Methyl(propyl)amino]methyl}furan-2-carboxylic acid](/img/structure/B15304187.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-1,2,4-triazol-3-yl)propanoic acid](/img/structure/B15304192.png)
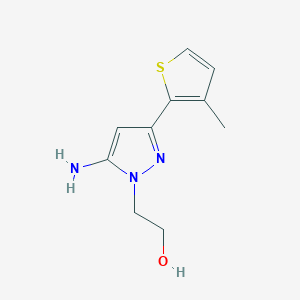
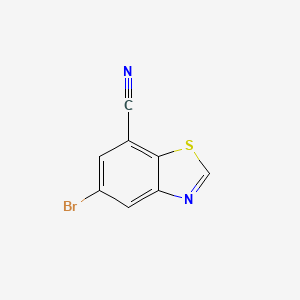
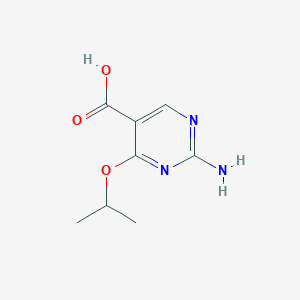
![8-(3-Methylpyridin-4-yl)-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B15304206.png)
